![molecular formula C10H14 B092723 1-Methyl-2-propylbenzene CAS No. 1074-17-5](/img/structure/B92723.png)
1-Methyl-2-propylbenzene
Overview
Description
1-Methyl-2-propylbenzene, also known as o-Propyltoluene, is an organic compound with the formula C10H14. It has a molecular weight of 134.2182 . It is a derivative of benzene, with a methyl group and a propyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 1-Methyl-2-propylbenzene consists of a benzene ring with a methyl group (CH3) and a propyl group (C3H7) attached to it . The exact positions of these groups on the benzene ring would determine the specific isomer of the compound .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-2-propylbenzene were not found in the retrieved sources, benzene derivatives typically undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Organic Chemistry Research
As an organic compound, 1-Methyl-2-propylbenzene plays a significant role in organic chemistry research. Its molecular structure and properties are studied for various applications .
Material Science
In material science, the compound’s properties such as density, viscosity, and thermal conductivity are of interest. These properties can influence the compound’s behavior in different states of matter .
Energy Research
The enthalpy of formation and vaporization of 1-Methyl-2-propylbenzene are critical in energy research. Understanding these properties can help in the development of energy-efficient processes .
Environmental Science
In environmental science, understanding the properties of 1-Methyl-2-propylbenzene can help assess its impact on the environment. For example, its boiling point and vapor pressure can indicate how easily it might evaporate into the atmosphere .
Industrial Applications
1-Methyl-2-propylbenzene could have potential industrial applications. Its thermophysical properties can be utilized in processes such as distillation or extraction .
Mechanism of Action
Target of Action
1-Methyl-2-propylbenzene, also known as 2-Propyltoluene , is a type of alkylbenzene
Mode of Action
Benzene derivatives are known to undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This could potentially be a part of the interaction mechanism of 1-Methyl-2-propylbenzene with its targets.
Biochemical Pathways
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common for benzene derivatives . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Given its molecular weight of 13422 and its lipophilic nature (LogP 4.50 ), it can be hypothesized that it might have good absorption and distribution characteristics.
Action Environment
The action, efficacy, and stability of 1-Methyl-2-propylbenzene can be influenced by various environmental factors. For instance, it is recommended to avoid contact with skin, eyes, and respiratory tract, and to ensure good ventilation when using it . Furthermore, it should be stored away from oxidizing agents .
properties
IUPAC Name |
1-methyl-2-propylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-6-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZBFMJOASEONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061466 | |
Record name | 2-Propyltoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [TCI America MSDS], Liquid | |
Record name | 1-Methyl-2-propylbenzene | |
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Record name | 1-Methyl-2-propylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.99 [mmHg] | |
Record name | 1-Methyl-2-propylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12162 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Methyl-2-propylbenzene | |
CAS RN |
1074-17-5 | |
Record name | 1-Methyl-2-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-17-5 | |
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Record name | Benzene, 1-methyl-2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propyltoluene | |
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Record name | Benzene, 1-methyl-2-propyl- | |
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Record name | 2-Propyltoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propyltoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.762 | |
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Record name | 2-Propyltoluene | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC345TN8SW | |
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Record name | 1-Methyl-2-propylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-60.3 °C | |
Record name | 1-Methyl-2-propylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is understanding the adsorption of 1-Methyl-2-propylbenzene on metal surfaces important?
A1: The adsorption of organic molecules like 1-Methyl-2-propylbenzene on metal surfaces is a crucial step in many heterogeneous catalytic processes. [] The strength of this adsorption, along with the molecule's orientation on the surface, can significantly influence the reaction pathway and the selectivity towards desired products. For example, in the hydrogenation of aromatic compounds, understanding how different intermediates like 1-Methyl-2-propylbenzene interact with the catalyst surface can help in designing more efficient and selective catalysts.
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